L-脯氨酰胺

描述

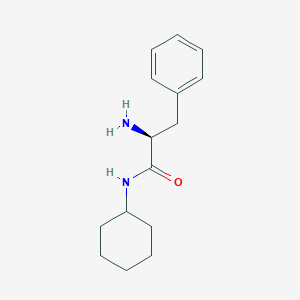

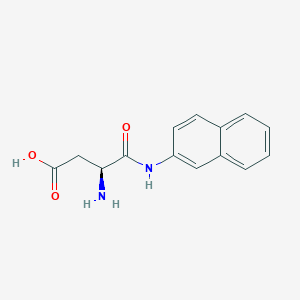

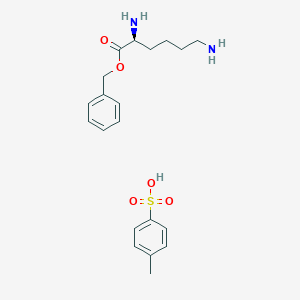

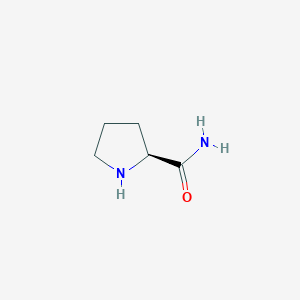

L-脯氨酰胺是一种从L-脯氨酸(一种氨基酸)衍生而来的有机化合物。其特征在于脯氨酸结构上连接了一个酰胺官能团。由于其独特的性质和反应性,该化合物在各种化学和制药应用中具有重要意义。

科学研究应用

L-脯氨酰胺在科学研究中具有多种应用:

化学: 用作对映选择性羟醛反应的催化剂,促进手性分子的形成.

生物学: 研究其在酶催化反应中的作用,以及作为生物催化剂的潜力.

医学: 作为合成各种药物的中间体.

工业: 用于生产聚合物和其他工业化学品.

作用机制

L-脯氨酰胺主要通过其在化学反应中的催化剂作用发挥作用。 在羟醛反应中,它与底物形成氢键,降低活化能,提高对映选择性 。分子靶标包括醛和酮,它们在L-脯氨酰胺衍生物的存在下发生转化。

类似化合物:

L-脯氨酸: L-脯氨酰胺的母体氨基酸。

L-脯氨酸甲酯盐酸盐: 合成L-脯氨酰胺的中间体.

L-脯氨酰氯: 合成过程中的另一个中间体.

独特性: L-脯氨酰胺因其在对映选择性反应中的高光学纯度和催化效率而独树一帜。 其形成稳定中间体和促进各种化学转化的能力使其成为研究和工业应用中宝贵的化合物 .

生化分析

Biochemical Properties

L-prolinamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the activity of the angiotensin-converting enzyme (ACE) . The inhibitory activity of L-prolinamide and its derivatives has been confirmed through molecular docking studies .

Cellular Effects

The effects of L-prolinamide on cells are primarily related to its role as an ACE inhibitor . By inhibiting ACE, L-prolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-prolinamide exerts its effects through binding interactions with biomolecules, specifically ACE . This binding interaction leads to the inhibition of ACE, which in turn can lead to changes in gene expression .

Metabolic Pathways

L-prolinamide is involved in the renin-angiotensin system through its inhibition of ACE

准备方法

合成路线和反应条件: L-脯氨酰胺可以通过多种方法合成。一种常见的方法是在生物催化剂的存在下,使L-脯氨酸与氨反应。 这种方法的优点是避免了外消旋化,并使用环保溶剂 。另一种方法是在无水四氢呋喃、1,4-二噁烷、二氯甲烷、氯仿或乙腈等溶剂中,使L-脯氨酸与三光气、二光气或光气反应,生成L-脯氨酰氯。 然后,该中间体在三乙胺的存在下进一步缩合,生成L-脯氨酸-N-羧基-酸酐,该酸酐经氨解反应生成L-脯氨酰胺 .

工业生产方法: L-脯氨酰胺的工业生产通常采用生物催化方法,因为这种方法效率高,环保。 固定化酶和优化的反应条件可以使产物产量高,纯度高 .

化学反应分析

反应类型: L-脯氨酰胺会发生各种化学反应,包括酰胺化反应、羟醛反应和水解反应。 酰胺化反应涉及酰胺键的形成,这在许多药物的合成中至关重要 。 L-脯氨酰胺衍生物催化的羟醛反应用于形成碳-碳键,这在有机合成中至关重要 .

常用试剂和条件:

主要产物:

酰胺化: 高光学纯度的L-脯氨酰胺.

羟醛反应: 高对映体过量的对映选择性羟醛产物.

相似化合物的比较

L-Proline: The parent amino acid from which L-prolinamide is derived.

L-Proline Methyl Ester Hydrochloride: An intermediate in the synthesis of L-prolinamide.

L-Proline Carbamyl Chloride: Another intermediate in the synthesis process.

Uniqueness: L-Prolinamide is unique due to its high optical purity and efficiency as a catalyst in enantioselective reactions. Its ability to form stable intermediates and facilitate various chemical transformations makes it a valuable compound in both research and industrial applications .

属性

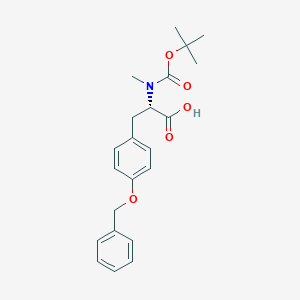

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-prolinamide primarily known for in the realm of chemistry?

A1: L-prolinamide is widely recognized for its efficacy as an organocatalyst, particularly in asymmetric aldol reactions. [, , , ] These reactions are fundamental for constructing carbon-carbon bonds and generating chiral molecules, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science.

Q2: How does L-prolinamide facilitate asymmetric aldol reactions?

A2: L-prolinamide functions as a chiral catalyst by promoting the formation of an enamine intermediate upon reaction with a ketone. [, ] This chiral enamine then reacts with an aldehyde, leading to the formation of a new carbon-carbon bond in a highly stereoselective manner, ultimately resulting in the formation of a β-hydroxy ketone with a defined stereochemistry.

Q3: What are the advantages of using L-prolinamide as a catalyst compared to traditional methods?

A3: L-prolinamide offers several advantages over traditional metal-based catalysts. It is readily available, inexpensive, and environmentally benign. [, ] Furthermore, L-prolinamide exhibits excellent catalytic activity in water, a green solvent, making it an attractive option for sustainable chemical synthesis. [, ]

Q4: Can you provide specific examples of reactions where L-prolinamide has shown promising results?

A4: L-prolinamide has demonstrated excellent catalytic activity and enantioselectivity in a variety of reactions, including: * Direct asymmetric aldol reactions between aromatic aldehydes and cyclic ketones like cyclohexanone, even in solvent-free conditions. [, , ] * α-selenenylation reactions of aldehydes with N-(phenylseleno)phthalimide, providing access to valuable synthetic intermediates. [, ] * Direct nitroso aldol reactions of α-branched aldehydes with nitrosobenzene, leading to the formation of less favored -hydroxyamino carbonyl compounds. []

Q5: What factors influence the catalytic activity and selectivity of L-prolinamide?

A5: Several factors can influence the catalytic performance of L-prolinamide, including: * The structure of the L-prolinamide derivative itself. Modifications to the amide group, such as the introduction of bulky substituents or additional functional groups, can significantly impact enantioselectivity. [, , ] * The solvent used in the reaction. While L-prolinamide exhibits good activity in water, the choice of solvent can affect both reaction rate and stereoselectivity. [, ] * The addition of additives, such as acids or bases, which can modulate the catalyst's activity and influence the reaction pathway. [, ]

Q6: Have there been efforts to immobilize L-prolinamide on solid supports?

A6: Yes, researchers have explored immobilizing L-prolinamide on various solid supports like SBA-15, hollow nanospheres, and polymers. [, ] This approach aims to enhance catalyst recovery and reusability, further promoting sustainability in organic synthesis.

Q7: What is the molecular formula and weight of L-prolinamide?

A7: The molecular formula of L-prolinamide is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q8: What spectroscopic techniques are typically employed to characterize L-prolinamide?

A8: Common spectroscopic techniques used for characterizing L-prolinamide include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and purity. * Infrared (IR) spectroscopy to identify functional groups like amide bonds. * Mass spectrometry (MS) to determine the molecular weight and identify fragmentation patterns.

Q9: How has computational chemistry been utilized to study L-prolinamide?

A9: Computational techniques, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of L-prolinamide catalyzed reactions. [, ]

Q10: What insights have DFT calculations provided about L-prolinamide catalyzed reactions?

A10: DFT studies have elucidated the role of hydrogen bonding interactions between the L-prolinamide catalyst and the substrates in stabilizing transition states, leading to enhanced enantioselectivity. [] These calculations have also provided insights into the rate-determining steps of the catalytic cycle, further aiding in catalyst design and optimization.

Q11: How do structural modifications to L-prolinamide affect its catalytic activity and enantioselectivity?

A11: Studies have revealed a strong correlation between L-prolinamide structure and its catalytic performance. For instance, increasing the hydrogen bond donor ability of the amide N-H group generally leads to improved enantioselectivity in aldol reactions. [] Additionally, incorporating bulky substituents or additional chiral centers in the L-prolinamide framework can fine-tune catalyst selectivity. [, ]

Q12: Are there any known applications of L-prolinamide in medicinal chemistry?

A12: Although L-prolinamide itself hasn't been extensively explored as a therapeutic agent, its incorporation into larger molecular frameworks has led to promising drug candidates. For instance, N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide, a complex molecule containing the L-prolinamide moiety, is being investigated for its potential in treating Hepatitis C virus (HCV). []

Q13: What about L-prolinamide's stability and formulation?

A13: Research on L-prolinamide's stability under various conditions, like temperature and pH, is crucial for its practical applications. [] Furthermore, strategies to improve its solubility and bioavailability, such as formulating it into suitable delivery systems, are areas of ongoing exploration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。